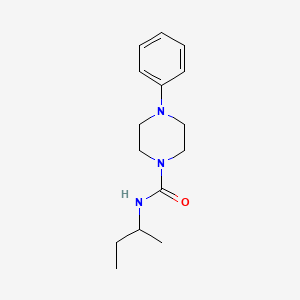

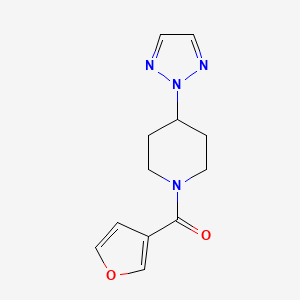

![molecular formula C21H22F3N3O4S B2546684 N-甲氧基-N-甲基-4-氧代-5-[3-(三氟甲基)苄基]-1,2,3,3a,4,5-六氢吡咯并[1,2-a]喹喔啉-7-磺酰胺 CAS No. 1022903-91-8](/img/structure/B2546684.png)

N-甲氧基-N-甲基-4-氧代-5-[3-(三氟甲基)苄基]-1,2,3,3a,4,5-六氢吡咯并[1,2-a]喹喔啉-7-磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound is a complex organic molecule that falls within the category of sulfonamides, which are known for their diverse biological activities, including antibacterial and antitumor properties. The structure of the compound suggests it is a quinoxaline derivative, a class of compounds that have been extensively studied for their potential pharmacological applications.

Synthesis Analysis

The synthesis of quinoxaline derivatives can be achieved through various methods. One such method involves the use of dimethyl sulfoxide as both a reactant and a solvent, which has been reported to yield a range of products including pyrrolo[1,2-a]quinoxalines . Another approach for synthesizing related compounds involves the reaction of o-phenylene diamine with 2-bromoacetophenones, followed by chlorosulfonation and subsequent reaction with different aromatic amines . These methods highlight the versatility and adaptability of synthetic routes for creating quinoxaline sulfonamides.

Molecular Structure Analysis

Quinoxaline derivatives often exhibit planar or nearly planar molecular structures due to the aromatic nature of the quinoxaline moiety. For instance, N-(4-Methoxybenzyl)quinoline-8-sulfonamide has been described with a dihedral angle between the quinoline and benzene groups, indicating a degree of molecular planarity . This structural feature is important as it can influence the compound's interaction with biological targets.

Chemical Reactions Analysis

Quinoxaline derivatives can undergo various chemical reactions, including oxidation and rearrangement. For example, the introduction of electron-donating groups such as methyl or methoxy can affect the oxidation behavior of quinoxalinecarboxyanilides, leading to different products . These reactions are significant as they can modify the biological activity and pharmacokinetic properties of the compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoxaline sulfonamides are influenced by their molecular structure. The presence of sulfonamide groups typically confers solubility in water, which is beneficial for biological applications. The intermolecular hydrogen bonds, as observed in N-(4-Methoxybenzyl)quinoline-8-sulfonamide, can affect the compound's crystal structure and stability . Additionally, the presence of substituents on the quinoxaline nucleus can significantly affect the compound's activity, as seen in the synthesis of quinoxaline-2-carboxylate 1,4-dioxide derivatives .

科学研究应用

抗菌和抗微生物特性

喹喔啉衍生物,包括基于磺酰胺的化合物,因其抗菌和抗微生物特性而被广泛研究。Alavi 等人(2017 年)展示了一种有效的方法来合成具有显着抗菌活性的喹喔啉磺酰胺,对金黄色葡萄球菌属和埃希氏大肠杆菌具有显着抗菌活性,突出了喹喔啉衍生物在解决抗生素耐药性方面的潜力。(Alavi 等人,2017 年)。

神经保护应用

喹喔啉二酮的类似物,如 2,3-二羟基-6-硝基-7-磺酰氨基-苯并(F)喹喔啉(NBQX),已显示出对脑缺血的神经保护作用。Sheardown 等人(1990 年)发现 NBQX 是一种谷氨酸受体 quisqualate 亚型的有效且选择性抑制剂,可防止全球性缺血,表明其在神经保护疗法中的应用(Sheardown 等人,1990 年)。

抗癌活性

喹喔啉衍生物也因其抗癌特性而受到研究。Ghorab 等人(2014 年)合成了具有喹喔啉部分的新型噻吩衍生物,对人乳腺癌细胞系 MCF7 显示出显着的细胞毒活性。一些化合物表现出比标准化疗药物多柔比星更高的细胞毒活性(Ghorab 等人,2014 年)。

具有药理活性的杂化化合物

最近的研究集中在设计和开发结合喹喔啉的基于磺酰胺的杂化化合物。这些杂化物表现出一系列药理活性,包括抗菌、抗神经病理性疼痛、抗肿瘤和抗炎作用,展示了喹喔啉衍生物在药物开发中的多功能性(Ghomashi 等人,2022 年)。

抗结核和抗病毒特性

喹喔啉-2-羧酸酯 1,4-二氧化物衍生物已被合成并评估其抗结核活性。Jaso 等人(2005 年)报道某些衍生物表现出良好的抗结核活性,包括对耐药性结核分枝杆菌菌株,指出了这些化合物在治疗结核病方面的潜力(Jaso 等人,2005 年)。

属性

IUPAC Name |

N-methoxy-N-methyl-4-oxo-5-[[3-(trifluoromethyl)phenyl]methyl]-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoxaline-7-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22F3N3O4S/c1-25(31-2)32(29,30)16-8-9-17-19(12-16)27(20(28)18-7-4-10-26(17)18)13-14-5-3-6-15(11-14)21(22,23)24/h3,5-6,8-9,11-12,18H,4,7,10,13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDDGLYPGZHVZEA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(OC)S(=O)(=O)C1=CC2=C(C=C1)N3CCCC3C(=O)N2CC4=CC(=CC=C4)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22F3N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

469.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

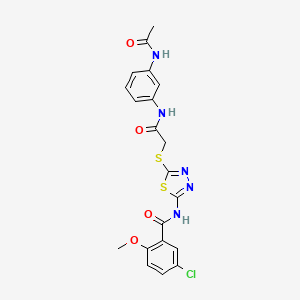

![(Z)-methyl 4-((3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)carbamoyl)benzoate](/img/structure/B2546615.png)

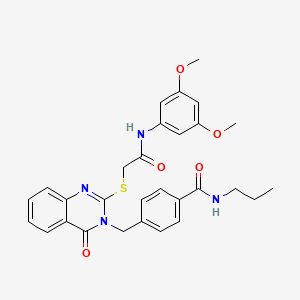

![N-(4-isopropylbenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide](/img/structure/B2546616.png)

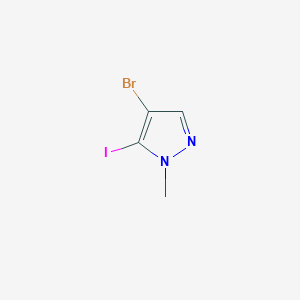

![2-(4-Bromophenyl)imidazo[1,2-a]pyrazine](/img/structure/B2546617.png)

![6-Azaspiro[2.5]octan-5-one](/img/structure/B2546618.png)

![N''-{4-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-1,3-thiazol-2-yl}guanidine](/img/structure/B2546620.png)

![4-Chloro-5-(3,4-dimethoxyphenyl)-2-methylthieno[2,3-d]pyrimidine](/img/structure/B2546621.png)